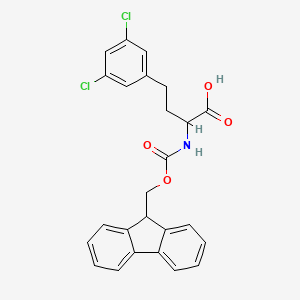

Fmoc-3,5-dichloro-D-homophenylalanine

CAS No.:

Cat. No.: VC16504911

Molecular Formula: C25H21Cl2NO4

Molecular Weight: 470.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H21Cl2NO4 |

|---|---|

| Molecular Weight | 470.3 g/mol |

| IUPAC Name | 4-(3,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

| Standard InChI | InChI=1S/C25H21Cl2NO4/c26-16-11-15(12-17(27)13-16)9-10-23(24(29)30)28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,11-13,22-23H,9-10,14H2,(H,28,31)(H,29,30) |

| Standard InChI Key | HPBJGYDXAJROMK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC(=C4)Cl)Cl)C(=O)O |

Introduction

Chemical Identification and Structural Characteristics

Molecular Identity

Fmoc-3,5-dichloro-D-homophenylalanine is a chiral amino acid analog with the systematic name (R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3,5-dichlorophenyl)butanoic acid. Its molecular formula is C25H21Cl2NO4, yielding a molecular weight of 470.34 g/mol . The compound’s stereochemistry is defined by the D-configuration at the α-carbon, which distinguishes it from naturally occurring L-amino acids.

Physical Properties

The compound presents as an off-white crystalline solid with a melting point and boiling point yet to be empirically determined . It exhibits solubility in polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile (CH3CN), but limited solubility in aqueous solutions . Optical rotation data for the D-enantiomer remains unspecified, though analogous Fmoc-protected homophenylalanine derivatives report specific rotations near D = +8° (C=1 in DMF) .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C25H21Cl2NO4 | |

| Molecular Weight | 470.34 g/mol | |

| Appearance | Off-white solid | |

| Solubility | DMF, CH3CN | |

| Storage Conditions | -20°C, desiccated |

Synthesis and Purification

Synthetic Pathways

Applications in Biomedical Research

Peptide Engineering

The dichlorinated aromatic side chain enhances hydrophobic interactions and π-stacking in peptide structures, making this derivative valuable for designing stable β-sheet motifs and enzyme-resistant therapeutic peptides . Its D-configuration confers resistance to proteolytic degradation, a critical feature for in vivo applications .

Drug Development

In oncology, the compound has been incorporated into peptide-drug conjugates targeting overexpressed receptors on cancer cells. The chlorine atoms improve binding affinity to hydrophobic pockets in proteins, as evidenced in preclinical studies of kinase inhibitors .

Bioconjugation Strategies

The Fmoc group enables site-specific modifications on solid supports, facilitating the attachment of fluorophores or chelating agents for diagnostic imaging. For example, its use in gallium-68-labeled peptides has advanced positron emission tomography (PET) tracers for neuroendocrine tumors .

Environmental Impact

No ecotoxicological data is available, though suppliers advise against environmental release due to potential bioaccumulation risks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume